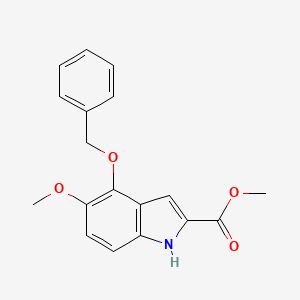

methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-16-9-8-14-13(10-15(19-14)18(20)22-2)17(16)23-11-12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRSQRYMJIRHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative in the presence of a base.

Methoxylation: The methoxy group can be introduced via methylation, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Esterification: The carboxylate ester can be formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Benzyl halides, methyl iodide, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinones, oxidized indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate has shown promise in several areas of medicinal chemistry:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Its structural features allow it to interact with enzymes involved in inflammation, providing a basis for its anti-inflammatory effects.

- Anticancer Activity : Preliminary studies suggest that methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This activity is attributed to its ability to interfere with signaling pathways associated with tumor growth .

- Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Organic Synthesis Applications

In organic chemistry, methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate serves as an important intermediate for synthesizing various indole derivatives. The compound can be utilized in:

- Building Block for Complex Molecules : It acts as a versatile building block for synthesizing more complex organic compounds, including those with pharmacological significance. Its functional groups allow for further modifications through standard organic reactions such as esterification and alkylation.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are critical in inflammation processes.

Case Study 2: Anticancer Properties

In another study focused on breast cancer cells, treatment with methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. This study highlights the compound's potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Benzyloxy vs. Methoxy : The benzyloxy group at position 4 in the target compound increases steric bulk and lipophilicity compared to methoxy-substituted analogs like methyl 4-methoxy-5-methyl-1H-indole-2-carboxylate . This may influence membrane permeability and metabolic stability.

- Ester vs.

- Halogenation : Fluorine at position 5 (compound 3) increases electronegativity, which can improve binding affinity in enzymatic pockets .

Biological Activity

Methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its efficacy against various cellular targets.

Synthesis and Characterization

The synthesis of methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate involves the functionalization of the indole scaffold with methoxy and benzyloxy groups. The compound's structure can be confirmed through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. These methods ensure that the synthesized compound meets the desired purity and structural integrity for biological testing.

Anticancer Properties

Recent studies have demonstrated that methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed at concentrations as low as 1 μM. Further studies revealed an increase in caspase-3 activity, suggesting that the compound activates apoptotic pathways in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound leads to cell cycle arrest at specific phases, which is crucial for its antitumor efficacy .

Neuroprotective Effects

In addition to its anticancer properties, methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate has shown promise in neuroprotection:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that it possesses a selective inhibitory action against AChE, which could help mitigate cognitive decline .

- Antioxidant Activity : The compound demonstrated significant antioxidant properties through various assays (DPPH, ABTS), indicating its potential to protect neuronal cells from oxidative stress .

Table 1: Biological Activity Summary of Methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate

| Biological Activity | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 | Induction of apoptosis |

| HepG2 | 10.0 | Increased caspase-3 activity | |

| Neuroprotection | SH-SY5Y | 50 | AChE inhibition |

| SH-SY5Y | - | Antioxidant activity via DPPH assay |

Molecular Mechanisms

The biological activity of methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate can be attributed to its interaction with specific molecular targets:

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division in cancer cells .

- Cholinergic System Modulation : By inhibiting AChE, the compound may enhance cholinergic signaling, potentially improving cognitive functions impaired in neurodegenerative conditions .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for methyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves constructing the indole core followed by functionalization. Key steps include:

- Benzyloxy and Methoxy Group Introduction : Use benzyl chloride for benzylation under alkaline conditions (e.g., NaH in DMF) at 0–5°C to minimize side reactions .

- Carboxylate Ester Formation : Employ methyl chloroformate in anhydrous dichloromethane with a catalytic base (e.g., pyridine) at room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions using SHELX software for refinement .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and benzyloxy groups (δ ~5.1 ppm) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity threshold for biological assays .

- Melting Point : Compare observed mp (e.g., 208–210°C) to literature values to detect impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Minimize dust generation during weighing .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced Questions

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

- Data Validation : Use PLATON (ADDSYM) to check for missed symmetry and Olex2 for twin refinement if data suggests pseudomerohedral twinning .

- Refinement Strategies :

- Apply Hirshfeld rigid-bond restraint for disordered regions.

- Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to resolve discrepancies in methoxy group orientation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Reactivity Analysis :

- Nucleophilic Substitution : The electron-withdrawing carboxylate activates the 4-benzyloxy group for SNAr reactions (e.g., with amines in DMF at 80°C) .

- Suzuki Coupling : The 5-methoxy group directs electrophilic palladium to the 6-position, enabling aryl boronic acid coupling (Pd(PPh₃)₄, K₂CO₃, 90°C) .

Q. How can researchers address discrepancies in reported biological activity (e.g., varying IC₅₀ values) across studies?

- Experimental Design :

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Dose-Response Curves : Perform triplicate measurements with 8–10 concentration points to improve IC₅₀ accuracy .

- Data Reconciliation :

- Check for solvent effects (DMSO tolerance <0.1% in cell assays).

- Validate purity via LC-MS before testing; impurities (e.g., hydrolyzed carboxylate) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.